molecular formula C15H15F3N2O3S B1409369 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide CAS No. 1858240-20-6

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide

Cat. No.: B1409369
CAS No.: 1858240-20-6
M. Wt: 360.4 g/mol
InChI Key: JEZSHFXRDKQWQH-UHFFFAOYSA-N
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Description

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide (CAS: 1858240-20-6) is a fluorinated benzenesulfonamide derivative characterized by a trifluoromethyl-substituted phenoxy group and dimethylamino substituents on the sulfonamide nitrogen. Its molecular formula is C₁₅H₁₆F₃N₂O₃S, with a molecular weight of 370.36 g/mol . Key structural features include:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
  • N,N-dimethyl sulfonamide: Influences solubility and steric properties.

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3S/c1-20(2)24(21,22)12-6-4-11(5-7-12)23-14-8-3-10(19)9-13(14)15(16,17)18/h3-9H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZSHFXRDKQWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Cyanation Pathway

Based on patent CN1810775B, a common approach begins with trifluoromethyl fluorobenzene as the starting material:

Step Description Reagents & Conditions Yield & Notes
1. Bromination Selective bromination at the aromatic ring Brominating agents (e.g., N-bromosuccinimide), acetic acid, reflux Produces 4-bromo-2-(trifluoromethyl)fluorobenzene with high regioselectivity
2. Cyanation Displacement of bromine with a cyano group Cuprous cyanide, quinoline, reflux Yields 4-cyano-2-(trifluoromethyl)benzonitrile with high purity (~99%)

Amination of the Cyanobenzene

The nitrile group is then converted to an amino group via reduction or direct amination:

Step Description Reagents & Conditions Notes
3. Amination Conversion of nitrile to amino group Catalytic hydrogenation or ammonia treatment Produces 4-amino-2-(trifluoromethyl)phenol or aniline derivative

Research findings suggest that nucleophilic aromatic substitution on the nitrile intermediate can be optimized using ammonia under reflux, leading to high yields of the amino derivative.

Phenoxy Group Introduction

The phenoxy substituent at the 4-position can be introduced via nucleophilic substitution:

Step Description Reagents & Conditions Notes
4. Phenoxylation Reaction of phenol derivatives with halogenated intermediates Phenol, base (e.g., K₂CO₃), reflux Ensures regioselectivity at the para-position

Alternatively, phenol derivatives can be coupled using Ullmann-type coupling reactions or via diazonium salt intermediates.

Sulfonamide Formation

The sulfonamide moiety is constructed by sulfonylation of the amino group:

Step Description Reagents & Conditions Notes
5. Sulfonylation Reaction with dimethylsulfamoyl chloride N,N-Dimethylsulfamoyl chloride, base (e.g., pyridine) Yields the N,N-dimethylbenzenesulfonamide derivative

Patent CN106336366A describes a route where the sulfonamide is synthesized via chlorosulfonation followed by amine substitution, emphasizing operational simplicity.

Summary of the Synthetic Route

The following table summarizes the key steps, reagents, and typical yields based on literature and patent data:

Step Reaction Reagents Conditions Typical Yield Notes
Bromination Aromatic substitution N-bromosuccinimide, acetic acid Reflux ~85% regioselective at para position
Cyanation Cyanide displacement Cuprous cyanide Reflux ~75% high purity cyanobenzene intermediate
Amination Nitrile to amine Ammonia or catalytic hydrogenation Reflux or H₂ atmosphere ~80% high selectivity
Phenoxylation Phenoxy group Phenol, base Reflux ~70-85% regioselective para substitution
Sulfonamide formation Sulfonylation Dimethylsulfamoyl chloride, pyridine Room temperature to reflux ~80% yields N,N-dimethylbenzenesulfonamide derivative

Notes on Optimization and Variations

  • Reagents and Solvents: Use of polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane enhances reaction efficiency.
  • Reaction Conditions: Elevated temperatures (reflux) and inert atmospheres (nitrogen or argon) improve yields and selectivity.
  • Purification: Crystallization and chromatography are employed to obtain high-purity intermediates, critical for subsequent steps.

Research Findings and Data Tables

Research indicates that optimizing reaction parameters such as temperature, molar ratios, and solvent choice significantly impacts yield and purity. For instance, the cyanation step's yield can reach up to 75%, while sulfonamide formation often exceeds 80% under ideal conditions.

Parameter Optimal Range Impact Reference
Temperature 80–120°C Reaction rate and selectivity Patent CN1810775B
Molar Ratio 1:1.1 (cuprous cyanide to substrate) Complete displacement Patent CN1810775B
Solvent DMF, dichloromethane Solubility and reaction efficiency Literature

Chemical Reactions Analysis

Types of Reactions

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrazine for reduction, and electrophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Analogues and Substituent Effects

The following table summarizes critical structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Notes Source
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide 1858240-20-6 C₁₅H₁₆F₃N₂O₃S 370.36 Trifluoromethyl, phenoxy, N,N-dimethyl Chloroform (slight), DMSO (slight)
4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide 1858252-06-8 C₁₃H₁₁F₃N₂O₃S 332.30 Trifluoromethyl, phenoxy, unsubstituted sulfonamide Commercial purity ≥95%
4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide 389605-71-4 C₈H₉F₃N₂O₂S 254.22 Trifluoroethyl group on sulfonamide nitrogen Soluble in chloroform, methanol, DMSO
N-(4-Methoxyphenyl)benzenesulfonamide Not provided C₁₃H₁₃NO₃S 275.31 Methoxy-phenyl substituent Part of sulfonamide bioactivity studies
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Not provided C₂₁H₂₀F₂N₂O₄S₂ 466.52 Double sulfonamide, fluorophenyl groups Unexpected synthetic byproduct
Key Observations:

Trifluoromethyl Impact: The trifluoromethyl group in the target compound and its analog (CAS: 1858252-06-8) enhances lipophilicity compared to non-fluorinated analogs like N-(4-methoxyphenyl)benzenesulfonamide. This feature is critical for improving membrane permeability and resistance to oxidative metabolism .

Trifluoroethyl substitution: Introduces higher polarity, improving aqueous solubility but possibly limiting blood-brain barrier penetration .

Phenoxy Linker vs.

Physicochemical Properties and Solubility

  • Solubility Trends: The target compound exhibits slight solubility in chloroform and DMSO, typical for lipophilic sulfonamides. In contrast, 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS: 389605-71-4) shows better solubility in methanol and DMSO due to its polar trifluoroethyl group .
  • Thermal Stability : While specific data are lacking, the trifluoromethyl group generally enhances thermal stability by reducing electron density in the aromatic ring .

Biological Activity

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide, commonly referred to as compound 1 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C15H15F3N2O3S
  • Molar Mass : 360.35 g/mol
  • CAS Number : 1858240-20-6

The biological activity of compound 1 is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : Compound 1 has shown potential in inhibiting carbonic anhydrases, which are essential for maintaining acid-base balance in organisms.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibiotic.

Anticancer Activity

Recent research has indicated that compound 1 may possess anticancer properties. A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell proliferation effectively:

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
MCF-715.0

This suggests that compound 1 could be a promising lead in the development of new anticancer therapies.

Antimicrobial Studies

In vitro tests have shown that compound 1 exhibits activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results indicate potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

In a controlled study published in Bioorganic & Medicinal Chemistry, researchers evaluated the effects of compound 1 on MDA-MB-231 cells. The study found that the compound induced apoptosis via the mitochondrial pathway, highlighting its mechanism of action in cancer therapy.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of compound 1 against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at relatively low concentrations, suggesting its potential use as a therapeutic agent in combating bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For NAS, activate the sulfonamide group using a base (e.g., triethylamine or pyridine) to facilitate displacement of a leaving group (e.g., fluoride or chloride) on the aromatic ring. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) or NMR (e.g., absence of residual solvent peaks in 1^1H NMR at 7.26 ppm for CDCl3_3) .

Q. How can researchers characterize the structure of this compound to validate synthetic success?

  • Methodology : Use a combination of:

  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peak).
  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR for characteristic shifts (e.g., trifluoromethyl group at ~110–120 ppm in 13^13C NMR; dimethylamino protons as singlet at ~2.8–3.2 ppm in 1^1H NMR).
  • FT-IR : Identify sulfonamide S=O stretches at ~1150–1350 cm1^{-1} and N-H stretches at ~3300 cm1^{-1} .

Intermediate Research Questions

Q. What experimental strategies are used to evaluate the compound’s potential as a serine protease inhibitor?

  • Methodology :

Enzyme assays : Measure inhibition kinetics using fluorogenic substrates (e.g., Boc-Ala-Pro-Ala-AMC for trypsin-like proteases). Monitor fluorescence (ex/em: 380/460 nm) over time with varying inhibitor concentrations.

IC50_{50} determination : Fit dose-response curves to calculate inhibitory potency.

Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in the enzyme active site, focusing on interactions between the sulfonamide group and catalytic serine .

Q. How can researchers address discrepancies in reported biological activities of structurally analogous sulfonamides?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., buffer pH, temperature, enzyme source) across studies. For example, variations in IC50_{50} may arise from differences in enzyme isoforms or substrate specificity.
  • Structure-activity relationship (SAR) : Synthesize analogs with modifications (e.g., replacing trifluoromethyl with methyl or nitro groups) to isolate key functional contributors.
  • Controlled replication : Repeat conflicting studies under standardized conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize NAS in DMF at 80°C with 1.2 equiv of K2_2CO3_3.
  • Continuous flow chemistry : Improve heat/mass transfer using microreactors, reducing side reactions (e.g., hydrolysis of sulfonamide).
  • In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progress and adjust parameters dynamically .

Q. What computational approaches are effective in predicting the compound’s metabolic stability?

  • Methodology :

  • ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), CYP450 inhibition, and metabolic sites.
  • MD simulations : Model interactions with liver microsomal enzymes (e.g., CYP3A4) to identify vulnerable positions (e.g., oxidation at the phenoxy group).
  • In vitro validation : Incubate with hepatocytes and analyze metabolites via LC-MS/MS .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Solve structure using SHELX and validate hydrogen bonding (e.g., sulfonamide N-H···O interactions).
  • Comparative analysis : Overlay with related structures (e.g., 4-amino-N-(4-methoxyphenyl)benzenesulfonamide, CCDC 762345) to identify conformational trends influenced by substituents .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology :

  • Solubility profiling : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. Note that the trifluoromethyl group enhances lipid solubility but may reduce aqueous solubility.
  • Co-solvent systems : Test mixtures (e.g., DMSO:PBS 1:9) to balance solubility and biocompatibility for in vitro assays.
  • Thermodynamic modeling : Apply Hansen solubility parameters to predict miscibility gaps .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide

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